molecular formula C11H12N2O3 B2713054 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1555501-43-3

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No.: B2713054
CAS No.: 1555501-43-3
M. Wt: 220.228
InChI Key: IFGHTPMYTIIOAF-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, but this specific compound has unique structural features that make it interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the desired benzodiazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction can produce benzodiazepine alcohols .

Scientific Research Applications

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid
  • 1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Uniqueness

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the carboxylic acid group at the 7-position distinguishes it from other benzodiazepine derivatives, potentially leading to different pharmacological profiles and applications .

Properties

IUPAC Name

4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-4-10(14)13-8-3-2-7(11(15)16)5-9(8)12-6/h2-3,5-6,12H,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGHTPMYTIIOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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